molecular formula C12H13ClN2OS B2705592 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851801-45-1

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2705592
CAS No.: 851801-45-1
M. Wt: 268.76
InChI Key: SHEJJHHIVQJUAG-UHFFFAOYSA-N
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Description

1-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a substituted imidazole derivative characterized by a 4-chlorobenzylthio group at the 2-position and an acetyl group at the 1-position of the 4,5-dihydroimidazole ring. Its IUPAC name and synonyms are extensively documented, including variants such as "2-(4-chlorophenyl)-1-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethanone" . The compound’s molecular formula is inferred to be C₁₂H₁₃ClN₂OS, with a molar mass of approximately 284.76 g/mol.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEJJHHIVQJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues in the Imidazole Family

a. 1-(4-Chlorophenyl)ethan-1-one 1-(1-Benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone
  • Structure : Replaces the acetyl group with a hydrazone linker and introduces a benzyl substituent on the imidazole ring.
  • Properties: Molecular formula C₁₈H₁₉ClN₄ (326.82 g/mol).
b. 1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one
  • Structure : Features a dichloroimidazole core instead of the dihydroimidazole ring, with a 4-chlorophenylacetyl group.
  • Properties : Molecular formula C₁₁H₈Cl₂N₂O (255.10 g/mol). The dichloro substitution likely increases electrophilicity and reactivity compared to the dihydroimidazole system in the target compound .
c. 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
  • Structure : Replaces the acetyl group with a sulfonyl moiety and introduces a second chlorine atom on the benzylthio group.

Heterocyclic Analogues with Related Substituents

a. 1-(5-(4-Chlorophenyl)-3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
  • Structure : Pyrazole-based core with 4-chlorophenyl and 2-fluorophenyl substituents.
  • Relevance : Demonstrates how replacing imidazole with pyrazole affects ring aromaticity and electronic properties. The fluorine atom introduces additional polarity, which may influence pharmacokinetics .
b. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure: Triazole derivative with a phenylethanone group and sulfonylphenyl substituent.
  • Relevance : Highlights the role of sulfur linkages (thioether vs. sulfonyl) in modulating reactivity and binding interactions. The triazole ring offers distinct hydrogen-bonding and π-stacking capabilities compared to imidazole .

Biological Activity

The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one , also referred to as 2-([(4-chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole , is a member of the imidazole family known for its diverse biological activities. The presence of the chlorophenyl and sulfanyl groups enhances its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer contexts.

Chemical Structure and Properties

The chemical formula for this compound is C11H13ClN2SC_{11}H_{13}ClN_2S. Its structure features an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The unique arrangement of functional groups contributes to its biological activity.

Property Details
IUPAC Name 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Molecular Weight 244.75 g/mol
Chemical Structure Chemical Structure

Antimicrobial Activity

Research indicates that compounds with imidazole cores often exhibit significant antimicrobial properties. Specifically, preliminary studies suggest that this compound can inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis in various assays .

Anti-inflammatory Effects

Compounds similar to 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one are often evaluated for their anti-inflammatory properties. The imidazole ring is known to interact with various biological targets involved in inflammatory pathways. This compound's potential as an anti-inflammatory agent could be linked to its ability to modulate cytokine production and inhibit inflammatory mediators.

Anticancer Potential

The anticancer activity of this compound is suggested by its structural characteristics. Imidazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines. For example, studies have indicated that modifications in the phenyl ring can enhance the cytotoxicity of imidazole derivatives against human glioblastoma and melanoma cells . The specific mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis.

The exact mechanism by which 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction could lead to inhibition of bacterial growth or modulation of inflammatory responses.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antibacterial Studies : In one study, various imidazole derivatives were synthesized and tested for their antibacterial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics .
  • Enzyme Inhibition : Another research focused on the enzyme inhibitory activities of imidazole compounds against acetylcholinesterase (AChE) and urease. The synthesized compounds showed strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis .
  • Cytotoxicity Assays : A comparative analysis of imidazole derivatives revealed that modifications such as the introduction of electron-withdrawing groups significantly enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .

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